molecular formula C22H44O3 B163439 3-Hydroxydocosanoic acid CAS No. 89946-08-7

3-Hydroxydocosanoic acid

Cat. No. B163439
CAS RN: 89946-08-7
M. Wt: 356.6 g/mol
InChI Key: PNPWTPYWWUOMDS-UHFFFAOYSA-N
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Description

3-Hydroxydocosanoic acid is found in lipopolysaccharides from C. trachomatis and C. psittaci and in S. synnaedendra . It is an intermediate in fatty acid chain elongation from arachidic acid (C20:0) to docosanoic acid (C22:0) .


Molecular Structure Analysis

The molecular formula of 3-Hydroxydocosanoic acid is C22H44O3 . Its molecular weight is 356.58 . The structure can be represented by the SMILES notation as O=C(O)CC(O)CCCCCCCCCCCCCCCCCCC .


Physical And Chemical Properties Analysis

3-Hydroxydocosanoic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not well-documented in the literature.

Scientific Research Applications

1. Biosynthetic Pathways for Production

3-Hydroxydocosanoic acid plays a crucial role in biosynthetic pathways. Research on 3-hydroxypropionic acid, a related compound, highlights its importance in synthesizing novel polymers and derivatives. Biotechnological routes are being explored for its production, replacing chemical synthesis which is often problematic. This is significant in the development of new materials and industrial processes (Jiang, Meng, & Xian, 2009).

2. Role in Microbial Production and Engineering

3-Hydroxydocosanoic acid is integral to the biological production of 3-hydroxypropionic acid from substrates like glucose or glycerol. Understanding its microbial production is essential for the development of bio-based chemicals and bioplastics. Advances in metabolic engineering and synthetic biology are key to enhancing the efficiency of these processes (Kumar, Ashok, & Park, 2013).

3. Industrial and Environmental Implications

In industrial applications, 3-hydroxydocosanoic acid is significant for its potential in creating sustainable and eco-friendly products. The enzymatic production of hydroxycarboxylic acids, including 3-hydroxydocosanoic acid, offers a green alternative to chemical production. This approach is particularly appealing in the context of creating environmentally friendly polymers and other materials (Wu et al., 2007).

4. Biotechnology and Synthetic Biology

In biotechnology, the role of 3-hydroxydocosanoic acid extends to the development of microbial cell factories for producing various chemicals. Through metabolic engineering, it's possible to redirect carbon flux and optimize fermentation conditions, demonstrating the potential of microbes to produce 3-hydroxydocosanoic acid and related compounds on an industrial scale (Jers et al., 2019).

5. Medical and Biotechnological Applications

3-Hydroxydocosanoic acid and similar compounds have applications in medical biotechnology. For instance, polyhydroxyalkanoates, which include 3-hydroxydocosanoic acid derivatives, are used in tissue engineering due to their biodegradability and thermoprocessability. These materials are being developed for use in medical devices, orthopedic pins, and other tissue engineering applications, showcasing the medical significance of these compounds (Chen & Wu, 2005).

Safety And Hazards

While specific safety and hazard information for 3-Hydroxydocosanoic acid is not well-documented, general precautions for handling similar substances include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

3-hydroxydocosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)20-22(24)25/h21,23H,2-20H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPWTPYWWUOMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415254
Record name Docosanoic acid, 3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxydocosanoic acid

CAS RN

89946-08-7
Record name 3-Hydroxydocosanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89946-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Docosanoic acid, 3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the discovery of 3-hydroxydocosanoic acid in Chlamydia trachomatis LPS?

A: The identification of 3-hydroxydocosanoic acid (3-OH C22:0) within the LPS of Chlamydia trachomatis is notable because it marks the first instance of this specific fatty acid being found as a constituent of LPS []. This finding contributes to our understanding of the structural diversity of LPS molecules across different bacterial species. Further research is needed to determine the specific role of 3-hydroxydocosanoic acid in C. trachomatis LPS and whether it contributes to the bacterium's pathogenicity or host immune response.

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